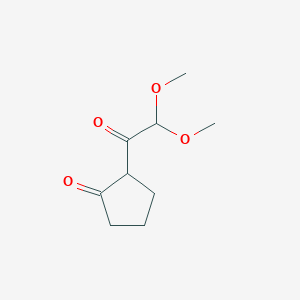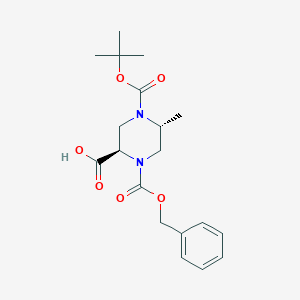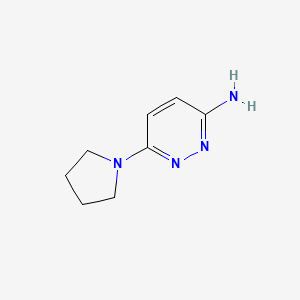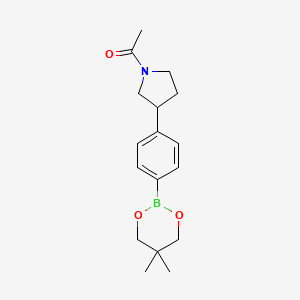![molecular formula C10H12BrNO2 B8704729 Methyl 2-{[(4-bromophenyl)methyl]amino}acetate](/img/structure/B8704729.png)
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate
概要
説明
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetic acid and contains a bromine atom attached to a benzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate typically involves the reaction of 4-bromo-benzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamino derivatives.
Hydrolysis: (4-Bromo-benzylamino)acetic acid.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
類似化合物との比較
Similar Compounds
- (4-Bromo-benzoylamino)-acetic acid ethyl ester
- Benzoic acid, 4-(acetylamino)-, methyl ester
- (2-BENZOYL-4-BROMO-PHENYLAMINO)-ACETIC ACID METHYL ESTER
Uniqueness
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
methyl 2-[(4-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChIキー |
FGHOOSWZOCWTJI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
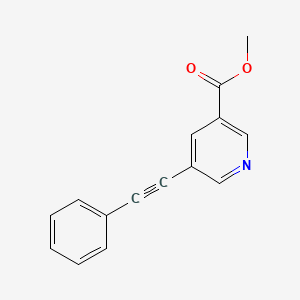
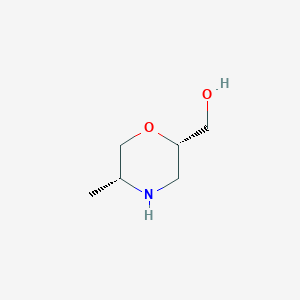
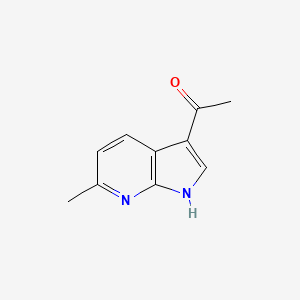
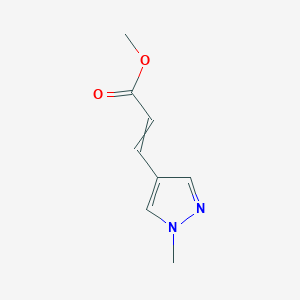
![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[(3R)-1-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-piperidinyl]-](/img/structure/B8704692.png)
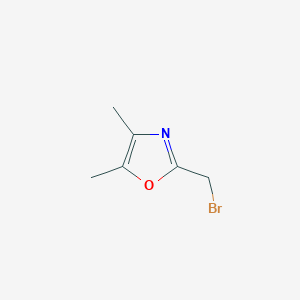
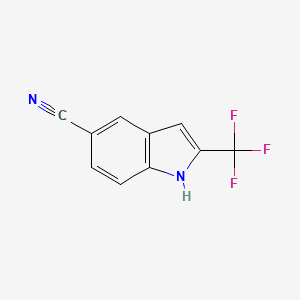
![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)
![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)

